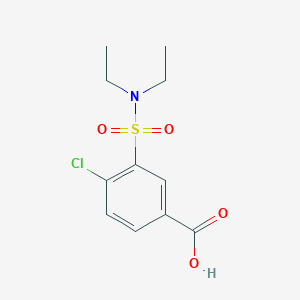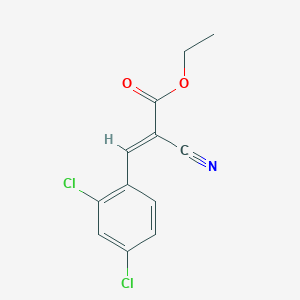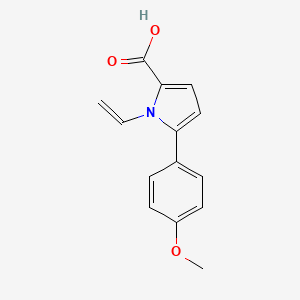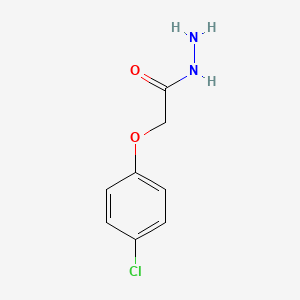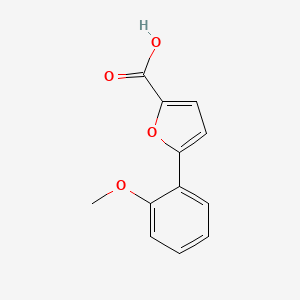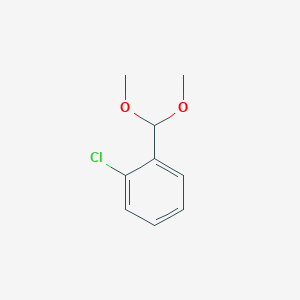
1-Chloro-2-(dimethoxymethyl)benzene
Descripción general
Descripción
1-Chloro-2-(dimethoxymethyl)benzene, or 1-CDMB, is a substituted benzene compound that has a wide range of applications in the chemical industry. It is a chlorinated aromatic compound with a molecular formula of C8H10ClO2 and a molecular weight of 177.62 g/mol. 1-CDMB is a colorless liquid with a boiling point of 218 °C and a melting point of -26 °C. It is widely used as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. It is also used as a solvent in the production of paints, varnishes, and coatings.
Aplicaciones Científicas De Investigación
Precursor for Rigid-Rod Polybenzoxazole
1-Chloro-2-(dimethoxymethyl)benzene derivatives are utilized in the synthesis of hydroxy-substituted polyenaminonitrile, serving as soluble precursors for rigid-rod polybenzoxazoles. These materials undergo thermal cyclization reactions to form benzoxazoles, which are crucial in the development of high-performance polymers due to their excellent thermal stability and mechanical properties (Kim & Lee, 2001).
Synthesis of Ammonium Quinone Derivatives
Compounds similar to 1-Chloro-2-(dimethoxymethyl)benzene, such as 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene, are intermediates in the synthesis of ammonium quinone derivatives. These derivatives are valuable for their potential applications in various fields, including medicinal chemistry and materials science (Wiedenfeld et al., 2004).
Photoluminescent Materials
1-Chloro-2-(dimethoxymethyl)benzene derivatives are explored for their roles in creating photoluminescent materials. These materials are significant for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs), due to their ability to emit light upon excitation. The study of these compounds contributes to the development of more efficient and durable photoluminescent materials for various technological applications (Sierra & Lahti, 2004).
Iodine Capture
Research involving carbazole-bearing porous organic polymers, synthesized with cross-linking agents including derivatives of 1-Chloro-2-(dimethoxymethyl)benzene, demonstrates their effectiveness in iodine vapor adsorption. These materials showcase ultrahigh iodine capture capacities, making them promising for environmental remediation, specifically in capturing radioactive iodine from nuclear waste (Xiong et al., 2019).
Catalytic Activities and Environmental Applications
Compounds structurally related to 1-Chloro-2-(dimethoxymethyl)benzene are studied for their catalytic activities and potential environmental applications. These studies include the degradation of chlorinated organic compounds, which is crucial for environmental pollution control and the safe disposal of hazardous materials (Lee & Jurng, 2008).
Propiedades
IUPAC Name |
1-chloro-2-(dimethoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-11-9(12-2)7-5-3-4-6-8(7)10/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFXHHSZXKOTMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343943 | |
| Record name | 1-Chloro-2-(dimethoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-(dimethoxymethyl)benzene | |
CAS RN |
70380-66-4 | |
| Record name | 1-Chloro-2-(dimethoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







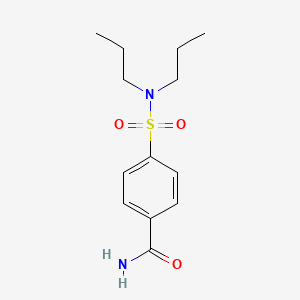

![4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol](/img/structure/B1349043.png)
